![molecular formula C18H20N4O5S B2441557 5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097933-24-7](/img/structure/B2441557.png)
5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Description
5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Spectral Analysis : Compounds with structural components similar to the specified chemical have been synthesized and analyzed for their biological activities. For instance, sulfonamide derivatives incorporating piperidine and oxadiazole motifs have been studied for their antibacterial properties. These compounds were synthesized through a series of chemical reactions, characterized by spectroscopic methods, and evaluated against Gram-negative and Gram-positive bacteria, showing moderate to strong activity (H. Khalid et al., 2016).
Antimicrobial Evaluation : Novel benzoyl-N-substituted-amino and benzoyl-N-sulfonylamino derivatives, including those with alkylsulfanyl-2-pyridones structures, have been synthesized and assessed for antimicrobial activity. These studies demonstrate the potential of these compounds to inhibit bacterial and fungal growth, highlighting their relevance in developing new antimicrobial agents (G. Elgemeie et al., 2017).
Molecular Docking and Enzyme Inhibition
Enzyme Inhibition Studies : Research into 1,3,4-oxadiazole and piperidinylsulfonyl benzyl sulfide derivatives has shown that these compounds can inhibit enzymes like butyrylcholinesterase (BChE), suggesting their potential use in treating diseases associated with enzyme dysregulation. Molecular docking studies further help understand the binding affinity and orientation of these compounds within the enzyme's active site, providing insights into their mechanism of action (H. Khalid et al., 2016).
Antioxidant Properties
Evaluation as Antioxidants : Dihydropyridine analogs have been synthesized and evaluated for their antioxidant activities. These studies are crucial in discovering new compounds that can mitigate oxidative stress, which is implicated in various diseases. The antioxidant activity is measured through different assays, contributing to our understanding of these compounds' potential therapeutic applications (S. M. Sudhana et al., 2019).
properties
IUPAC Name |
5-[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-12-2-5-17(23)22(20-12)11-13-6-8-21(9-7-13)28(25,26)14-3-4-16-15(10-14)19-18(24)27-16/h2-5,10,13H,6-9,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUQJQAXZDDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one |
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